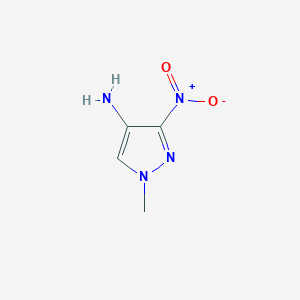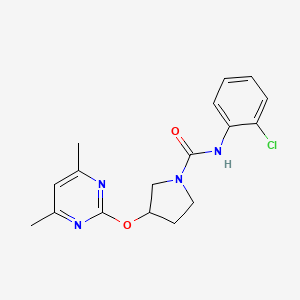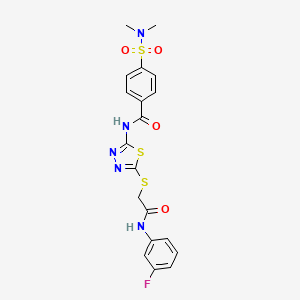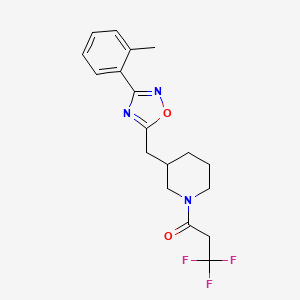![molecular formula C10H12ClNOSi B2889469 (5-Chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane CAS No. 1821160-95-5](/img/structure/B2889469.png)
(5-Chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane, also known as CFPTS, is an important chemical compound used in various scientific research applications. It is a highly reactive and versatile molecule that can be used in the synthesis of a wide range of organic compounds. CFPTS is widely used in the field of organic chemistry for the preparation of various functionalized compounds.
Aplicaciones Científicas De Investigación
Organometallic Chemistry and Catalysis
Trimethylsilane compounds are instrumental in organometallic chemistry, particularly in hydrosilation reactions and catalysis. For instance, the study by Yamamoto and Kumada (1968) highlights the selective addition of trimethylsilane to cyclooctadienes in the presence of platinum catalysts, showcasing the potential of trimethylsilane derivatives in synthesizing organometallic compounds with specific configurations Yamamoto & Kumada, 1968.
Materials Science
In the field of materials science, trimethylsilane-based precursors are used to deposit dielectric thin films via plasma-enhanced chemical vapor deposition (PECVD). Loboda (1999) demonstrates the application of trimethylsilane for creating low-permittivity dielectric materials, which are crucial for improving circuit performance in microelectronic devices Loboda, 1999.
Organic Synthesis
The versatility of trimethylsilane derivatives in organic synthesis is also well-documented. Pierrat, Gros, and Fort (2005) describe the efficient Hiyama cross-coupling of pyridyltrimethylsilanes with various (het)aryl halides at room temperature, enabling the synthesis of functional bis(het)aryl compounds. This showcases the role of trimethylsilane derivatives in facilitating cross-coupling reactions, a cornerstone technique in organic chemistry Pierrat, Gros & Fort, 2005.
Advanced Synthetic Techniques
Research by Wrackmeyer, Klimkina, and Milius (2008) on 1,3-diaza-2-metalla-[3]ferrocenophanes illustrates the use of trimethylsilane derivatives in synthesizing complex organometallic frameworks. These compounds, featuring trimethylsilyl groups, are pivotal in exploring the coordination chemistry of transition metals and developing new catalysts Wrackmeyer, Klimkina & Milius, 2008.
Propiedades
IUPAC Name |
(5-chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOSi/c1-14(2,3)10-6-7-8(13-10)4-5-9(11)12-7/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWHRAFAVVLJHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(O1)C=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2889393.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2889396.png)



![N-(4-ethylphenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2889404.png)
![8-(2-Chloro-6-fluorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2889405.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methylbenzamide](/img/structure/B2889406.png)
![N-(prop-2-yn-1-yl)-N-[2-(pyridin-4-yl)ethyl]thietan-3-amine](/img/structure/B2889407.png)
![2-Chloro-N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]acetamide](/img/structure/B2889408.png)